N,N-Dimethyl-2-[(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]-1-propanamine
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Overview
Description
N,N-DIMETHYL-N-[2-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YLOXY)PROPYL]AMINE is a complex organic compound with a unique structure that includes a cyclohepta[4,5]thieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-N-[2-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YLOXY)PROPYL]AMINE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a suitable amine with a cyclohepta[4,5]thieno[2,3-d]pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-DIMETHYL-N-[2-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YLOXY)PROPYL]AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N,N-DIMETHYL-N-[2-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YLOXY)PROPYL]AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of N,N-DIMETHYL-N-[2-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YLOXY)PROPYL]AMINE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylbenzamide
- N,N-Dimethyltrimethylenediamine
- N,N-Dimethylaniline
Uniqueness
N,N-DIMETHYL-N-[2-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YLOXY)PROPYL]AMINE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohepta[4,5]thieno[2,3-d]pyrimidine core is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
CAS No. |
832674-73-4 |
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Molecular Formula |
C16H23N3OS |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-(8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraen-3-yloxy)propan-1-amine |
InChI |
InChI=1S/C16H23N3OS/c1-11(9-19(2)3)20-15-14-12-7-5-4-6-8-13(12)21-16(14)18-10-17-15/h10-11H,4-9H2,1-3H3 |
InChI Key |
IETGWIBWWYWEOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C)OC1=C2C3=C(CCCCC3)SC2=NC=N1 |
Origin of Product |
United States |
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